2-Bromo-5-methoxy-1,3,4-thiadiazole
CAS No.: 1343268-86-9
Cat. No.: VC2564713
Molecular Formula: C3H3BrN2OS
Molecular Weight: 195.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1343268-86-9 |
---|---|
Molecular Formula | C3H3BrN2OS |
Molecular Weight | 195.04 g/mol |
IUPAC Name | 2-bromo-5-methoxy-1,3,4-thiadiazole |
Standard InChI | InChI=1S/C3H3BrN2OS/c1-7-3-6-5-2(4)8-3/h1H3 |
Standard InChI Key | AXTQMPBAOSRIHJ-UHFFFAOYSA-N |
SMILES | COC1=NN=C(S1)Br |
Canonical SMILES | COC1=NN=C(S1)Br |
Introduction
Chemical Identity and Structure
2-Bromo-5-methoxy-1,3,4-thiadiazole is a five-membered heterocyclic ring system characterized by the presence of two nitrogen atoms, one sulfur atom, bromine and methoxy substituents. The compound exists as a solid at room temperature and requires specific storage conditions to maintain stability.
Basic Identification Data
The following table summarizes the key identification parameters for 2-Bromo-5-methoxy-1,3,4-thiadiazole:
Parameter | Information |
---|---|
Chemical Name | 2-Bromo-5-methoxy-1,3,4-thiadiazole |
CAS Number | 1343268-86-9 |
Molecular Formula | C₃H₃BrN₂OS |
Molecular Weight | 195.04 g/mol |
MDL Number | MFCD20368244 |
PubChem CID | 64625266 |
Structural Representation
The compound's structure consists of a 1,3,4-thiadiazole ring with a bromine atom at position 2 and a methoxy group at position 5. The nitrogen atoms occupy positions 3 and 4 of the ring, while the sulfur atom is located at position 1.
Chemical Identifiers
The following identifiers help in the unambiguous identification of the compound:
Identifier Type | Value |
---|---|
IUPAC Name | 2-bromo-5-methoxy-1,3,4-thiadiazole |
InChI | InChI=1S/C3H3BrN2OS/c1-7-3-6-5-2(4)8-3/h1H3 |
InChI Key | AXTQMPBAOSRIHJ-UHFFFAOYSA-N |
SMILES | COC1=NN=C(S1)Br |
Physical and Chemical Properties
2-Bromo-5-methoxy-1,3,4-thiadiazole possesses distinctive physical and chemical properties that influence its handling, storage, and applications in research and synthesis.
Physical Properties
The compound appears as a solid powder at standard conditions. While specific melting and boiling point data is limited in the available literature, related thiadiazole compounds typically exhibit high boiling points. For example, the structurally related 2-Bromo-5-nitro-1,3,4-thiadiazole has a boiling point of 366.5°C at 760 mmHg and a melting point of 102-103°C .
Hazard Statement | Code |
---|---|
Harmful if swallowed | H302 |
Causes skin irritation | H315 |
Causes serious eye irritation | H319 |
May cause respiratory irritation | H335 |
The GHS (Globally Harmonized System) classification for this compound includes the GHS07 pictogram, indicating it is a harmful or irritant substance .
Supplier | Catalog Number | Packaging Options |
---|---|---|
BLD Pharmatech | BD01003054 | Multiple sizes available |
Sigma-Aldrich | Available | Various packaging |
Cymit Quimica | 10-F718697 | 100mg to 5g |
Combi-Blocks | JR-1858 | Research quantities |
American Elements | Available | Custom packaging |
Quantity | Approximate Price Range (EUR) |
---|---|
100mg | 179.00 |
250mg | 259.00 |
500mg | 381.00 |
1g | 651.00 |
5g | 1,730.00 |
These prices from Cymit Quimica (as of early 2019) indicate the relatively high cost of this specialized chemical, reflecting its specialized synthesis requirements and limited production volume .
Related Chemistry and Derivatives
While specific research focusing exclusively on 2-Bromo-5-methoxy-1,3,4-thiadiazole is limited in the available literature, it belongs to a family of compounds with significant research interest.
Related Compounds
Several structurally related compounds appear in the chemical literature:
Compound | CAS Number | Key Difference |
---|---|---|
2-Bromo-5-methyl-1,3,4-thiadiazole | 54044-79-0 | Methyl instead of methoxy group |
2-Bromo-5-nitro-1,3,4-thiadiazole | 22758-10-7 | Nitro instead of methoxy group |
2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole | 61450-91-7 | Methoxymethyl instead of methoxy group |
2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole | 1340313-49-6 | Difluoromethyl instead of methoxy group |
These compounds share the core 2-bromo-1,3,4-thiadiazole scaffold but differ in the substituent at position 5 .
Applications in Research and Development
The 1,3,4-thiadiazole scaffold, including bromo-substituted derivatives, has demonstrated significant potential in various research areas, particularly in medicinal chemistry.
Synthetic Applications
Brominated thiadiazoles like 2-Bromo-5-methoxy-1,3,4-thiadiazole serve as valuable intermediates in organic synthesis:
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As electrophiles in substitution reactions
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As coupling partners in metal-catalyzed cross-coupling reactions
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As building blocks for more complex heterocyclic systems
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In the synthesis of bioactive compounds including potential pharmaceuticals
The bromine substituent provides a reactive site for further derivatization through various synthetic transformations, making this compound useful in diverse synthetic applications.
Analytical Methods and Characterization
Standard analytical techniques are employed for the characterization and quality control of 2-Bromo-5-methoxy-1,3,4-thiadiazole.
Spectroscopic Analysis
Common spectroscopic methods used for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) Spectroscopy
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for purity determination and quality control.
Predicted Properties
Computational methods provide predicted physicochemical properties:
Property | Predicted Value | Method/Source |
---|---|---|
Collision Cross Section [M+H]+ | 129.1 Ų | Computational prediction |
Collision Cross Section [M+Na]+ | 131.7 Ų | Computational prediction |
Collision Cross Section [M+NH4]+ | 134.1 Ų | Computational prediction |
Collision Cross Section [M-H]- | 128.4 Ų | Computational prediction |
These predicted parameters from PubChemLite can be valuable for mass spectrometry-based analysis and identification .
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